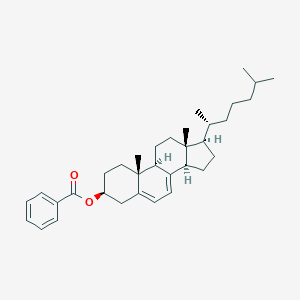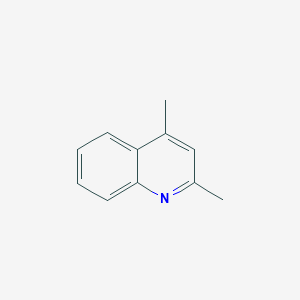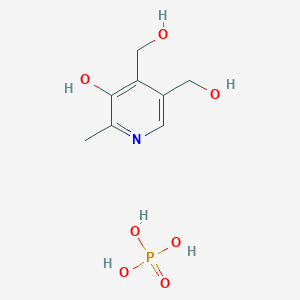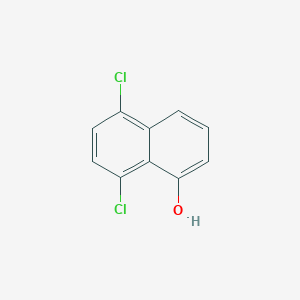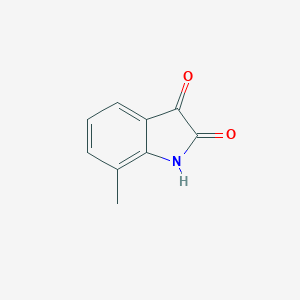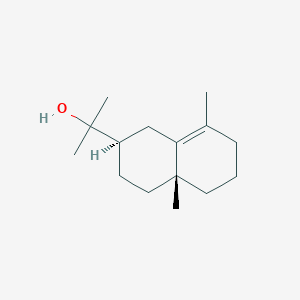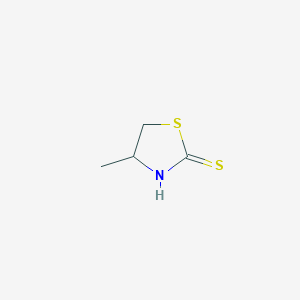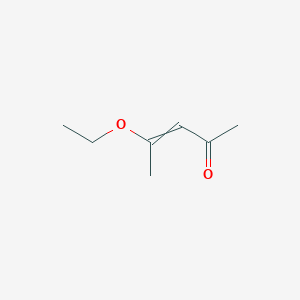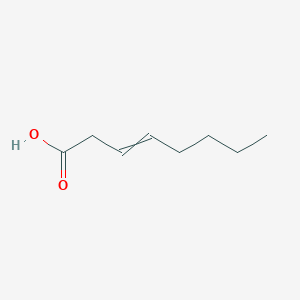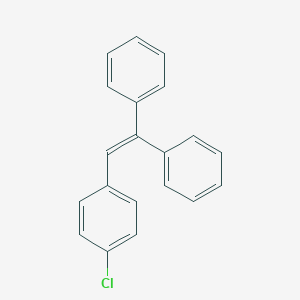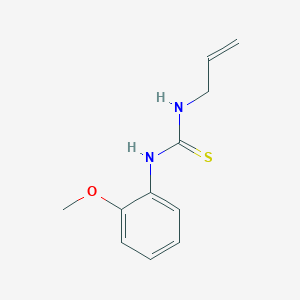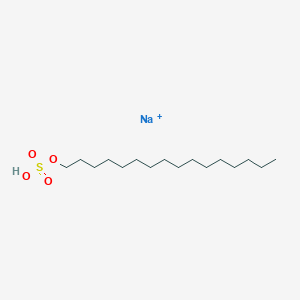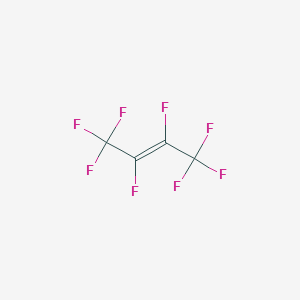
3-(Trifluoromethyl)phenylboronic acid
Overview
Description
3-(Trifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula C7H6BF3O2 . It is a derivative of phenylboronic acid, where a trifluoromethyl group is attached to the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
3-(Trifluoromethyl)phenylboronic acid is primarily used as a reactant in various chemical reactions . It is involved in Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, microwave-assisted Petasis reactions, and rhodium-catalyzed addition reactions . These reactions are crucial in the synthesis of biologically active molecules .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the boron atom in the compound forms bonds with other atoms, facilitating the transfer of groups between molecules . This interaction leads to changes in the molecular structure of the targets, enabling the synthesis of new compounds .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the synthesis of biologically active molecules . The compound’s role in Suzuki-Miyaura cross-coupling reactions, for instance, allows for the formation of carbon-carbon bonds, a fundamental process in organic chemistry .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in. In general, its role in various chemical reactions facilitates the synthesis of new compounds, including biologically active molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other reactants, the pH of the environment, and the temperature . Proper storage conditions, such as maintaining a cool temperature, are necessary to preserve the compound’s stability .
Biochemical Analysis
Biochemical Properties
3-(Trifluoromethyl)phenylboronic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of fatty acid amides. This inhibition leads to increased levels of fatty acid amides, which can affect various physiological processes. Additionally, this compound can interact with other proteins and enzymes through its boronic acid group, forming reversible covalent bonds with diols and other nucleophiles .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of FAAH by this compound can lead to altered signaling pathways involving endocannabinoids, which play a role in pain sensation, mood regulation, and appetite control. Furthermore, changes in gene expression and cellular metabolism can result from the compound’s interaction with other cellular proteins and enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with biomolecules. The boronic acid group in the compound can interact with diols and other nucleophiles, leading to enzyme inhibition or activation. For example, the inhibition of FAAH by this compound occurs through the formation of a covalent bond between the boronic acid group and the active site serine residue of the enzyme. This interaction prevents the enzyme from degrading fatty acid amides, resulting in increased levels of these signaling molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture. Long-term exposure to the compound can lead to sustained inhibition of FAAH and other enzymes, resulting in prolonged changes in cellular signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit FAAH and modulate endocannabinoid signaling without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including liver and kidney damage, due to its interaction with other cellular proteins and enzymes. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical and physiological effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes. For instance, the inhibition of FAAH by this compound leads to increased levels of fatty acid amides, which can influence lipid metabolism and energy homeostasis. Additionally, the compound’s interaction with other enzymes can result in changes in the levels of various metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can interact with intracellular proteins and enzymes, affecting its localization and accumulation. The compound’s distribution within tissues can also be influenced by its binding to plasma proteins and other extracellular components .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in lipid metabolism and energy production. These interactions can influence the compound’s activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 3-(trifluoromethyl)phenylboronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. For instance, phenylmagnesium bromide can react with trimethyl borate to form the ester, which is then hydrolyzed to yield the boronic acid .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale reactions using similar organometallic reagents and boric esters. The reactions are conducted under controlled temperatures to prevent over-alkylation and ensure high yields .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)phenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: This reaction involves a palladium catalyst and a base, typically potassium carbonate, in an aqueous or alcoholic solvent.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Major Products: The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Scientific Research Applications
3-(Trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the trifluoromethyl group, making it less reactive in certain cross-coupling reactions.
4-(Trifluoromethyl)phenylboronic Acid: Similar structure but with the trifluoromethyl group in the para position, which can affect its reactivity and selectivity in reactions.
3,5-Bis(trifluoromethyl)phenylboronic Acid: Contains two trifluoromethyl groups, increasing its electron-withdrawing effects and reactivity.
Uniqueness: 3-(Trifluoromethyl)phenylboronic acid is unique due to the position of the trifluoromethyl group, which provides a balance between reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules where precise control over reactivity is required .
Properties
IUPAC Name |
[3-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O2/c9-7(10,11)5-2-1-3-6(4-5)8(12)13/h1-4,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAORAPRPVIATR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370277 | |
| Record name | 3-(Trifluoromethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423-26-3 | |
| Record name | 3-Trifluoromethylphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the solubility of 3-(Trifluoromethyl)phenylboronic acid and its boroxine forms in organic solvents?
A: Understanding the solubility of this compound and its equilibrium with its cyclic boroxine esters in various organic solvents is crucial for several reasons []:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


